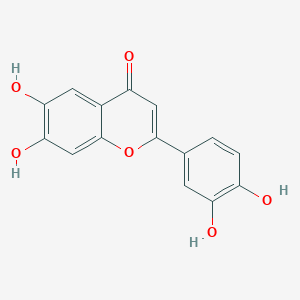

6,7,3',4'-Tetrahydroxyflavone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-6,16,18-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHXUACYEVVMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Structural Characterization of 6,7,3 ,4 Tetrahydroxyflavone

Natural Distribution and Phytochemical Sourcing

Identification in Plant Species

6,7,3',4'-Tetrahydroxyflavone is found in various plant species. It is a natural flavonoid compound, a class of polyphenolic molecules that are widespread in plants, often located in the leaves, flowers, and fruits. biosynth.comcymitquimica.com For instance, it has been identified in Fridericia chica, where it was isolated along with other flavonoids. mdpi.com The compound is also found in Tridax procumbens and Eupatorium perfoliatum. researchgate.netwikipedia.org Another related compound, 7,8,3',4'-Tetrahydroxyflavanone, has been extracted from Acacia confusa. medchemexpress.com

Consideration of Biosynthetic Pathways in Plantae

The biosynthesis of this compound, like other flavonoids, occurs through the phenylpropanoid pathway. biosynth.comcymitquimica.comnih.gov This metabolic pathway begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. wikipedia.org This molecule then combines with malonyl-CoA to form chalcones, the precursors to all flavonoids. wikipedia.orgkegg.jp

The core flavonoid structure is formed by the cyclization of chalcone (B49325), catalyzed by the enzyme chalcone isomerase, resulting in a flavanone (B1672756) such as naringenin (B18129). nih.gov From this central point, a series of enzymatic modifications, including hydroxylation, leads to the diverse range of flavonoids. nih.gov Specifically, the formation of flavones from flavanones is catalyzed by flavone (B191248) synthase (FNS). nih.gov The specific hydroxylation pattern of this compound is achieved through the action of specific hydroxylase enzymes, such as flavanone 3'-hydroxylase (F3'H) and flavonoid 6-hydroxylase (F6H), which introduce hydroxyl groups at designated positions on the flavonoid backbone. nih.govmdpi.com

Isolation Methodologies

Extraction Techniques from Biological Matrices

The initial step in isolating this compound from plant material typically involves extraction with organic solvents. A common method is the use of methanol (B129727) or ethanol (B145695) to extract the compound from ground plant material, such as leaves or stems, often under reflux conditions. For example, a methanolic extract of Eupatorium perfoliatum has been used to isolate related flavonoids. researchgate.net

After the initial extraction, the crude extract is often concentrated and then subjected to liquid-liquid partitioning. This process uses solvents of varying polarities, such as ethyl acetate (B1210297), to separate flavonoids from other plant constituents. mss-ijmsr.com For instance, the ethyl acetate extract of Pygmaeopremna herbacea was used to isolate a tetrahydroxy flavone. japsonline.com

Chromatographic Purification Strategies

Following extraction, various chromatographic techniques are employed for the purification of this compound. Column chromatography is a widely used method, often with silica (B1680970) gel as the stationary phase and a gradient elution system of solvents like chloroform (B151607) and methanol or petroleum ether and ethyl acetate. mss-ijmsr.comup.ac.za

For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is frequently utilized. HPLC with a C18 column and a methanol/water gradient is a common system for the final isolation of flavonoids. This technique has been successfully used to isolate flavonoids from Dipteryx odorata. researchgate.net

Advanced Structural Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic methods. Mass spectrometry (MS) is used to determine the molecular weight and formula of the compound. up.ac.zaup.ac.za

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the arrangement of atoms within the molecule. researchgate.netmdpi.com For instance, ¹H-NMR can identify the protons on the flavonoid rings, and ¹³C-NMR can identify the carbon skeleton. up.ac.zaresearchgate.net Advanced 2D-NMR techniques such as COSY and HMBC are also used to establish the connectivity between atoms. mss-ijmsr.comresearchgate.net The structural elucidation of flavonoids isolated from Adenium obesum was achieved using these NMR techniques. mss-ijmsr.com

Below is a table summarizing the plant sources for this compound and related compounds.

| Compound | Plant Source |

| This compound | Fridericia chica mdpi.com |

| This compound | Tridax procumbens wikipedia.org |

| This compound | Eupatorium perfoliatum researchgate.net |

| 7,8,3',4'-Tetrahydroxyflavanone | Acacia confusa medchemexpress.com |

A summary of the key biosynthetic enzymes involved in the formation of this compound is provided below.

| Enzyme | Function |

| Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid. oup.com |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid. oup.com |

| 4-Coumarate-CoA ligase (4CL) | Converts p-coumaric acid to 4-coumaroyl-CoA. nih.gov |

| Chalcone synthase (CHS) | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form chalcone. nih.gov |

| Chalcone isomerase (CHI) | Converts chalcone to flavanone. nih.gov |

| Flavone synthase (FNS) | Converts flavanone to flavone. nih.gov |

| Flavanone 3'-hydroxylase (F3'H) | Introduces a hydroxyl group at the 3' position of the B-ring. nih.gov |

| Flavonoid 6-hydroxylase (F6H) | Introduces a hydroxyl group at the 6 position of the A-ring. mdpi.com |

Spectroscopic Confirmation Techniques (e.g., NMR, Mass Spectrometry)

The precise structure of this compound is unequivocally confirmed through the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the carbon-hydrogen framework and the compound's exact molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in identifying the compound. nih.goviosrphr.org In studies where this flavone was isolated, NMR data provided the definitive structural proof. nih.gov

¹H-NMR: The proton NMR spectrum reveals the chemical environment of each proton in the molecule. For this compound, characteristic signals include two meta-coupled protons on the A-ring and signals corresponding to the three protons on the B-ring. researchgate.net A distinct singlet is also typically observed for the proton at the C-3 position of the pyrone ring. researchgate.net

¹³C-NMR: The carbon-13 NMR spectrum provides information on every carbon atom in the molecule. iosrphr.org The spectrum for this compound will show 15 distinct signals, corresponding to its 15 carbon atoms. The chemical shifts of these carbons, particularly those bonded to hydroxyl groups and the carbonyl carbon (C-4), are highly characteristic. orientjchem.org For example, the carbonyl carbon (C-4) typically resonates at a downfield chemical shift, often around δ 181-184 ppm. orientjchem.org

The following table summarizes representative NMR data for this compound, compiled from various sources. Note that chemical shifts can vary slightly depending on the solvent used. nih.gov

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C-Ring | ||

| 2 | - | ~164.6 |

| 3 | ~6.53 | ~103.9 |

| 4 | - | ~184.0 |

| A-Ring | ||

| 5 | ~7.37 | ~114.2 |

| 6 | ~6.20 | ~100.1 |

| 7 | - | ~161.1 |

| 8 | ~6.43 | ~94.9 |

| B-Ring | ||

| 1' | - | ~120.2 |

| 2' | ~7.38 | ~116.7 |

| 3' | - | ~146.3 |

| 4' | - | ~150.0 |

| 5' | ~6.90 | ~116.7 |

| 6' | ~7.39 | ~120.2 |

| Data compiled from publicly available spectral databases and literature. researchgate.netorientjchem.orgnih.gov |

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₅H₁₀O₆), the calculated molecular weight is approximately 286.24 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the exact mass to several decimal places (e.g., 286.0477), validating the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are unique to the molecule's structure, further confirming its identity. nih.gov

Crystallographic Analysis of Related Structures or Derivatives (e.g., X-ray Crystallography)

While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging, analysis of its derivatives provides invaluable insight into the molecule's three-dimensional conformation. nih.gov X-ray crystallography has been successfully applied to study complexes and derivatives of this flavone, revealing key structural features. acs.orgmdpi.comnih.gov

For instance, a study on C-7 and C-8 derivatives of Luteolin (B72000) (a common name for this compound) involved solving the X-ray crystal structure of a related compound, orientin (B1677486) (Luteolin-8-C-glucoside), in complex with a protein. mdpi.comnih.gov The analysis, achieving a resolution of 1.9 Å, detailed the precise binding interactions and conformation of the flavonoid within the protein's active site. mdpi.com Such studies show that the benzopyran-4-one ring system is typically planar, and the B-ring is twisted relative to this plane. acs.orgnsf.gov

Key findings from crystallographic studies of flavone derivatives include:

Molecular Conformation: The dihedral angle between the pyrone ring and the B-ring is a critical conformational parameter.

Hydrogen Bonding: The hydroxyl groups are key sites for forming intramolecular and intermolecular hydrogen bonds, which dictate how the molecules pack in a crystal lattice and interact with biological targets. acs.orgnsf.gov

Bond Lengths and Angles: Precise measurements of bond lengths and angles confirm the hybridisation of the atoms and the aromatic character of the rings.

These structural studies are fundamental to understanding the molecule's properties and have been instrumental in fields like medicinal chemistry for designing new therapeutic agents based on the flavonoid scaffold. nih.govresearchgate.net

Synthetic Chemistry and Analog Development of 6,7,3 ,4 Tetrahydroxyflavone

Established Laboratory Synthesis Pathways

The synthesis of 6,7,3',4'-tetrahydroxyflavone, a member of the flavone (B191248) subclass of flavonoids, is accomplished through several established laboratory methods. These routes often involve the construction of the core flavone skeleton, which consists of two benzene (B151609) rings (A and B) linked by a heterocyclic pyrone ring (C ring). researchgate.net

Chalcone (B49325) Intermediate Cyclization Methods

A primary and classical strategy for synthesizing flavones involves the cyclization of a chalcone intermediate. researchgate.net This process is typically a two-step sequence.

First, a 2'-hydroxychalcone (B22705) is formed through a Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde. researchgate.net For the synthesis of this compound, this would involve a 2',4',5'-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde).

The second step is the oxidative cyclization of the resulting 2'-hydroxychalcone to form the flavone ring system. Various reagents and conditions can be employed for this key transformation. A widely used method is the Algar-Flynn-Oyamada (AFO) reaction, where the chalcone is treated with hydrogen peroxide in an alkaline medium, which leads to the formation of a 3-hydroxyflavone (B191502) (a flavonol). acs.org

Another common method for the oxidative cyclization of 2'-hydroxychalcones utilizes iodine in a solvent such as dimethyl sulfoxide (B87167) (DMSO). mdpi.cominnovareacademics.in This system effectively promotes the cyclization to yield the flavone. Other reagents reported for this conversion include selenium dioxide, and potassium ferricyanide (B76249), although the latter may result in lower yields. innovareacademics.in

Table 1: Reagents for Oxidative Cyclization of Chalcones

| Reagent System | Description |

|---|---|

| I₂/DMSO | Iodine in dimethyl sulfoxide, often heated to facilitate cyclization. mdpi.cominnovareacademics.in |

| H₂O₂/Base | Alkaline hydrogen peroxide, characteristic of the Algar-Flynn-Oyamada reaction, typically forming flavonols. acs.org |

| K₃[Fe(CN)₆] | Potassium ferricyanide in an alkaline medium. innovareacademics.in |

The general mechanism for these cyclizations involves the formation of an epoxide intermediate from the chalcone, followed by an intramolecular ring-closing reaction and subsequent elimination to form the flavone core. mdpi.com

Alternative Synthetic Routes and Mechanisms

Besides the chalcone cyclization pathway, several other named reactions are established for the synthesis of flavones.

The Allan-Robinson reaction is a one-pot method that condenses an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and its corresponding sodium salt. nih.govwikipedia.orgbiomedres.us This reaction proceeds by acylation of the ketone's phenolic hydroxyl group, followed by an intramolecular rearrangement and cyclization to form the flavone structure. wikipedia.org For this compound, this would require 2,4,5-trihydroxyacetophenone and 3,4-dihydroxybenzoic anhydride.

The Baker-Venkataraman rearrangement is another significant route. innovareacademics.innih.gov It involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone. This diketone intermediate then undergoes acid-catalyzed cyclization to yield the flavone. innovareacademics.inup.pt

The Kostanecki-Robinson reaction (also known as Kostanecki acylation) is similar to the Allan-Robinson reaction but traditionally uses aliphatic anhydrides to produce chromones. mdpi.comwikipedia.org However, modifications using aromatic anhydrides can also lead to flavones. nih.govacs.org

The Auwers synthesis is a method that typically forms flavonols from a coumarone precursor. wikipedia.org The process starts with an aldol (B89426) condensation to create an o-hydroxychalcone, which is then brominated. The resulting dibromo-adduct rearranges to the flavonol upon treatment with potassium hydroxide. wikipedia.orgyoutube.com

An intramolecular Wittig reaction represents a more modern approach. This strategy involves creating a phosphonium (B103445) salt from a derivative of o-hydroxyacetophenone, which then undergoes an intramolecular reaction to form the flavone ring. innovareacademics.in

Regioselective Functionalization and Derivatization Strategies

The four hydroxyl groups on the this compound skeleton offer multiple sites for functionalization. Regioselective modification is key to producing specific analogs with tailored properties.

Synthesis of Methoxylated and Alkylated Analogues

The synthesis of methoxylated and alkylated derivatives of this compound is a common strategy in medicinal chemistry. This often involves a "protect-react-deprotect" sequence.

For instance, in the synthesis of pedalitin (B157511) (5,7,3',4'-tetrahydroxy-6-methoxyflavone), a related compound, a concise synthesis was achieved starting from 3,4,5-trimethoxyphenol (B152058) and vanillin. mdpi.com The key steps involved an aldol condensation to form a chalcone, followed by iodine-catalyzed cyclization. A critical step was the serial demethylation of methoxy (B1213986) groups at specific positions using a hydrogen bromide solution in acetic acid. mdpi.com This highlights that demethylation of a polysubstituted methoxyflavone is a viable route to obtaining polyhydroxyflavones.

The synthesis of 3-alkyl-tetrahydroxyflavones has also been reported. researchgate.net This approach involved the Friedel-Crafts acylation of phloroglucinol, followed by methylation to protect the hydroxyl groups. The resulting key intermediate was then converted to the 3-alkyl-tetramethoxyflavone using the Baker-Venkataraman method. The final step was the demethylation using boron tribromide to yield the desired 3-alkyl-3′,4′,5,7-tetrahydroxyflavone. researchgate.net

Table 2: Common Reagents for Methylation and Demethylation

| Reaction | Reagent | Description |

|---|---|---|

| Methylation | Dimethyl sulfate (B86663) (DMS) | A powerful methylating agent, often used with a base like potassium carbonate. ias.ac.in |

| Demethylation | Boron tribromide (BBr₃) | An effective reagent for cleaving aryl methyl ethers. researchgate.net |

| Demethylation | Hydriodic acid (HI) | Used for demethylation, often in combination with acetic anhydride. ias.ac.in |

Introduction of Glycosidic Moieties and Other Substituents

In nature, flavonoids are frequently found as glycosides, where one or more hydroxyl groups are attached to a sugar moiety. nih.gov The synthesis of these glycosides is a complex task requiring regioselective control. While specific synthetic routes for glycosides of this compound are not detailed in the provided context, general flavonoid glycosylation methods often involve protecting the more reactive hydroxyl groups, followed by coupling with an activated sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) and subsequent deprotection.

Acetylation is another common derivatization. The tetraacetate derivative of the related scutellarein (B1681691) (4',5,6,7-tetrahydroxyflavone) is synthesized by treating the parent flavone with acetic anhydride in the presence of a catalyst like pyridine. Achieving regioselective acetylation can be controlled by using milder acylating agents and lower temperatures, which takes advantage of the different reactivities of the hydroxyl groups.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its analogs.

For chalcone cyclization, yields can be significantly improved. For example, using Lewis acids like boron trifluoride for the cyclization of chalcone intermediates has been reported to achieve yields exceeding 70% under optimized conditions.

In the Kostanecki-Robinson reaction, which can suffer from low yields due to the high temperatures required in fusion procedures, modifications have been developed. Using an anhydrous tertiary amine, such as triethylamine (B128534) or N-ethylmorpholine, as a solvent provides a homogeneous reaction medium and can lead to improved yields of flavonols. acs.orgacs.org

In derivatization reactions, such as acetylation, strict control of stoichiometry (e.g., using an excess of acetic anhydride) and reaction time (typically 4–6 hours at 60–80°C) is necessary to maximize the yield of the desired fully acetylated product and minimize partially acetylated byproducts. Post-synthesis purification, often through recrystallization or column chromatography, is essential to isolate the pure compound.

For demethylation reactions, the choice of reagent and reaction time is critical. In the synthesis of pedalitin, it was noted that the demethylation process was highly time-dependent, allowing for controlled, sequential removal of methyl groups. mdpi.com

Influence of Solvent Systems on Synthetic Efficiency

The selection of a solvent system is a critical factor that can significantly influence the reaction rates, yields, and even the product distribution in the synthesis of this compound. The solubility of reactants, intermediates, and catalysts, as well as the solvent's boiling point and polarity, all play pivotal roles.

Common synthetic routes, such as the Algar-Flynn-Oyamada (AFO) reaction and the Baker-Venkataraman rearrangement, utilize a range of solvents. In the initial step of many flavone syntheses, the Claisen-Schmidt condensation to form the chalcone precursor, alcoholic solvents like ethanol (B145695) or methanol (B129727) are frequently employed. wikipedia.orglongdom.org These protic solvents are effective at dissolving the starting materials (an acetophenone (B1666503) and a benzaldehyde) and the base catalyst (typically NaOH or KOH). longdom.org

For the subsequent oxidative cyclization of the chalcone to the flavone, different solvent systems are used. The AFO reaction, which uses hydrogen peroxide in a basic medium, can be performed in aqueous ethanol or methanol. longdom.orgacs.org In some cases, dimethyl sulfoxide (DMSO) is used as the solvent for the cyclization step, particularly when iodine is used as the oxidizing agent. researchgate.net The use of anhydrous tetrahydrofuran (B95107) (THF) is noted in the acylation step of the Baker-Venkataraman synthesis for related flavonoids. Furthermore, advancements in synthetic methodology have explored mixed solvent systems and alternative heating methods. For instance, the microwave-assisted synthesis of the isomeric 7,8,3',4'-tetrahydroxyflavone (B192514) showed a 12% increase in yield when using an ethylene (B1197577) glycol/water (1:1) mixture compared to conventional heating methods. For industrial-scale production, the ability to recycle solvents like ethanol and methanol is a key consideration for cost-effectiveness. wikipedia.org

The following table summarizes the solvents used in key synthetic steps for flavonoids, including those closely related to this compound.

| Synthetic Step | Solvent System | Typical Use/Observation | Reference |

|---|---|---|---|

| Chalcone Formation (Claisen-Schmidt) | Ethanol (EtOH) | Standard solvent for base-catalyzed condensation of acetophenone and benzaldehyde. | longdom.org |

| Chalcone Cyclization (Iodine-mediated) | Dimethyl Sulfoxide (DMSO) | Used for the oxidative cyclization of a chalcone intermediate to a flavone. | researchgate.net |

| Acylation (Baker-Venkataraman) | Tetrahydrofuran (THF) | Anhydrous THF is used for the acylation of a hydroxyacetophenone. | |

| Cyclization (Acid-catalyzed) | Glacial Acetic Acid | Used with a strong acid like H₂SO₄ for the cyclization of diketone intermediates. | wikipedia.org |

| Microwave-Assisted Synthesis | Ethylene Glycol/Water (1:1) | Resulted in a significant yield improvement for an isomeric tetrahydroxyflavone. |

Temperature and Reaction Time Kinetics

The kinetics of the synthesis of this compound are profoundly affected by temperature and reaction time. These parameters must be carefully controlled at each stage of the synthesis to ensure the desired reaction proceeds to completion while minimizing the formation of byproducts.

In the synthesis of the chalcone precursor, the reaction is often conducted at room temperature for an extended period, typically ranging from 6 to 12 hours, to ensure complete condensation. longdom.org The subsequent cyclization step is highly dependent on the specific method employed. For instance, the acid-catalyzed cyclization of a chalcone intermediate to form a flavone core has been reported at temperatures of 60°C for 8 hours or 80°C for 6 hours. wikipedia.org When using iodine in DMSO for the oxidative cyclization of a related methoxy-chalcone, the reaction is maintained at 120°C for 5 hours. researchgate.net

The Baker-Venkataraman synthesis of related flavonoids involves a series of steps with distinct temperature and time requirements. The initial acylation may be performed at very low temperatures (-78°C), gradually warming to 0°C over 2 hours, while the subsequent cyclization of the diketone intermediate is carried out at a higher temperature of 95-100°C for a shorter duration of 45 minutes. In some multi-step syntheses involving demethylation to yield the final polyhydroxy-flavone, reactions can require prolonged heating at high temperatures (e.g., 100-120°C) for as long as 50 hours to ensure all protecting groups are removed. researchgate.net

The advent of microwave-assisted synthesis has demonstrated the potential to dramatically reduce reaction times. In the synthesis of an isomer, a reaction time of just 30 minutes at 80°C was sufficient, a significant acceleration compared to conventional heating methods.

The following table provides examples of temperature and reaction time parameters for key steps in the synthesis of related flavonoids, illustrating the kinetic considerations.

| Synthetic Step/Method | Temperature | Reaction Time | Observation | Reference |

|---|---|---|---|---|

| Chalcone Formation | Room Temperature | 6-12 hours | Standard conditions for Claisen-Schmidt condensation. | longdom.org |

| Chalcone Cyclization (Acid-catalyzed) | 80°C | 6 hours | Effective conditions for forming the flavone ring. | wikipedia.org |

| Chalcone Cyclization (Iodine/DMSO) | 120°C | 1.5-5 hours | Higher temperature for oxidative cyclization. | longdom.orgresearchgate.net |

| Diketone Cyclization (Baker-Venkataraman) | 95-100°C | 45 minutes | Rapid cyclization of the diketone intermediate. | |

| Microwave-Assisted Cyclization (Isomer) | 80°C | 30 minutes | Demonstrates significant rate enhancement. | |

| Demethylation (Final Step) | 100-120°C | up to 50 hours | Time-dependent sequential removal of methoxy groups. | researchgate.net |

Mechanistic Investigations of Biological Activities of 6,7,3 ,4 Tetrahydroxyflavone Preclinical Focus

Molecular Mechanisms of Antioxidant Activity

The antioxidant properties of 6,7,3',4'-Tetrahydroxyflavone are a cornerstone of its biological activity, attributable to its specific chemical structure. ontosight.ai The presence and arrangement of hydroxyl (-OH) groups on its flavonoid backbone are pivotal to its ability to counteract oxidative stress. ontosight.ai

Reactive Oxygen Species (ROS) Scavenging Pathways

This compound demonstrates potent reactive oxygen species (ROS) scavenging capabilities. ontosight.aicymitquimica.com This activity is primarily mediated by its hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidation that can damage cellular components. cymitquimica.comsci-hub.red The catechol structure (3',4'-dihydroxy) on the B-ring is a significant contributor to this free radical scavenging activity. sci-hub.red

The compound effectively scavenges various types of ROS, including superoxide (B77818) anions and hydroxyl radicals. nih.gov This direct interaction with free radicals helps to mitigate cellular damage induced by oxidative stress. nih.gov

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, this compound can enhance the body's own antioxidant defenses by modulating the activity of endogenous antioxidant enzymes. It has been shown to influence signaling pathways, such as the NF-κB and MAPK pathways, which are involved in the expression of these enzymes. By upregulating the production of enzymes like superoxide dismutase, catalase, and glutathione (B108866) peroxidase, it strengthens the cellular antioxidant capacity. nih.gov This modulation helps to create a more robust defense against oxidative insults. researchgate.net

Redox Duality and Concentration-Dependent Effects

Interestingly, this compound exhibits redox duality, meaning it can act as both an antioxidant and a pro-oxidant depending on its concentration and the cellular environment. At lower concentrations (≤20 µM), it primarily functions as an antioxidant, scavenging ROS. However, at higher concentrations (≥50 µM), particularly under conditions of high oxidative stress, it can generate semiquinone radicals and exhibit pro-oxidant activity. This concentration-dependent switch is a critical consideration in preclinical studies.

Cellular Protection Against Oxidative Damage in in vitro Models

In various in vitro models, this compound has demonstrated a protective effect against oxidative damage. It has been shown to reduce intracellular ROS levels in cells exposed to oxidative stressors, leading to improved cell viability. For instance, it can protect against hydrogen peroxide (H₂O₂)-induced cell damage and γ-irradiation-induced oxidative stress by mitigating lipid peroxidation, DNA damage, and protein carbonylation. nih.govmdpi.com This protective action underscores its potential to preserve cellular integrity in the face of oxidative challenges. cymitquimica.comnih.gov

Cellular and Molecular Basis of Anti-inflammatory Effects

The anti-inflammatory properties of this compound are closely linked to its antioxidant activities and its ability to modulate key signaling pathways involved in the inflammatory response. ontosight.aicymitquimica.com

Modulation of Pro-inflammatory Cytokine and Mediator Production

A key mechanism of its anti-inflammatory action is the inhibition of pro-inflammatory cytokine and mediator production. The compound has been shown to decrease the levels of inflammatory markers in various cell lines. It can modulate signaling pathways like NF-κB and MAPK, which are central to the inflammatory process. By inhibiting these pathways, it can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). vulcanchem.comnih.govspandidos-publications.com Furthermore, it can inhibit the activity of enzymes like cyclooxygenases, which are involved in the synthesis of inflammatory mediators. cymitquimica.com

Table 1: Summary of In Vitro Anti-inflammatory Effects of Tetrahydroxyflavones

| Flavonoid | Model System | Key Findings |

|---|---|---|

| 5,7,3',5'-tetrahydroxyflavanone | Murine Macrophages | Suppressed NF-κB signaling, reducing TNF-α and IL-6 production. vulcanchem.com |

| Fisetin (B1672732) (3,7,3',4'-tetrahydroxyflavone) | Human Keratinocytes and PBMCs | Inhibited activation of p38 and JNK (MAPK pathways); decreased secretion of Th1/Th-17 pro-inflammatory cytokines (IFN-γ, IL-17A). nih.gov |

| Fisetin (3,7,3',4'-tetrahydroxyflavone) | LPS-stimulated RAW264.7 cells | Inhibited LPS-induced increases in IL-6, IFN-γ, TNF-α, and IL-1β. spandidos-publications.com |

Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPK)

Preclinical research indicates that this compound exerts its biological effects, in part, by modulating key intracellular signaling pathways involved in inflammation and cellular stress responses. The compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The NF-κB signaling cascade is a critical regulator of inflammatory gene expression, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines and mediators.

Similarly, the MAPK pathways, which are involved in transmitting signals from the cell surface to the nucleus to control processes like proliferation, differentiation, and apoptosis, are also modulated by this flavone (B191248). By interfering with these pathways, this compound can influence a wide array of cellular functions, contributing to its observed anti-inflammatory and antiproliferative activities in preclinical models.

For instance, a related compound, the flavanone (B1672756) 5,7,3',5'-tetrahydroxyflavanone, has been demonstrated to suppress NF-κB signaling in murine macrophages, resulting in a significant decrease in the production of inflammatory cytokines such as TNF-α and IL-6. vulcanchem.com While this is a different but structurally related molecule, it highlights a common mechanistic theme among tetrahydroxy-flavonoids. The isomer Fisetin (3,7,3',4'-tetrahydroxyflavone) is also a potent suppressor of tumor necrosis factor (TNF)-induced NF-κB activation. nih.govresearchgate.net Fisetin's mechanism involves blocking the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. nih.gov It has also been shown to inhibit the p38 MAPK-dependent NF-κB signaling pathway. plos.org

Table 1: Summary of Signaling Pathway Inhibition by Tetrahydroxyflavones

| Compound | Pathway Inhibited | Key Mechanistic Step | Cellular Outcome | Source |

|---|---|---|---|---|

| This compound | NF-κB, MAPK | Modulation of the signaling cascade | Inhibition of pro-inflammatory cytokine and mediator production | |

| Fisetin (Isomer) | NF-κB | Inhibition of IκBα kinase (IKK) activation, suppression of p65 phosphorylation and nuclear translocation | Suppression of TNF-induced NF-κB activation | nih.govresearchgate.net |

| 5,7,3',5'-Tetrahydroxyflavanone (Related Compound) | NF-κB | Inhibition of IκB kinase | Reduced TNF-α and IL-6 production in macrophages | vulcanchem.com |

Enzyme Inhibition in Inflammatory Cascades (e.g., Cyclooxygenases, IκBα Kinase)

The anti-inflammatory effects of this compound are also linked to its ability to directly inhibit key enzymes involved in inflammatory cascades. cymitquimica.com One of the primary modes of action identified is the inhibition of cyclooxygenases (COX). cymitquimica.com COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX, this flavone can reduce the production of these pro-inflammatory lipids. nih.gov Flavonoids in general are recognized as potent inhibitors of several enzymes, including COX. nih.gov

Furthermore, the inhibition of the NF-κB pathway by related flavonoids is often mediated through the direct inhibition of the IκBα kinase (IKK) complex. vulcanchem.com For example, Fisetin blocks NF-κB activation by inhibiting IKK activation, which is the upstream enzyme responsible for phosphorylating the inhibitory subunit IκBα. nih.govresearchgate.net This inhibition prevents the degradation of IκBα and the subsequent release and nuclear translocation of NF-κB. nih.gov Studies on Fisetin have shown it inhibits events upstream of IKK activation, such as the activation of TAK1 and receptor-interacting protein (RIP). nih.gov Another related compound, 5,7,3',5'-tetrahydroxyflavanone, also correlates its suppression of NF-κB with the inhibition of IκB kinase. vulcanchem.com

Impact on Cellular Immune Responses in Preclinical Models

The modulation of signaling pathways and enzymes by tetrahydroxyflavones translates into significant effects on cellular immune responses in preclinical settings. The isomer Fisetin (3,7,3',4'-tetrahydroxyflavone) has been studied for its impact on immune cells. In models of psoriasis, a chronic immune-mediated skin disease, Fisetin was found to decrease the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) by CD4+ T lymphocytes. nih.govnih.gov This is significant as IL-17 is a key cytokine in the pathogenesis of psoriasis and other autoimmune conditions. nih.gov

In these models, the inflammatory process is driven by the interaction between immune cells and skin cells (keratinocytes), with activated T lymphocytes producing cytokines like IL-17 and IL-22. nih.gov Fisetin was shown to ameliorate psoriasis-like features, indicating its potential to modulate the immune response in inflammatory skin disorders. nih.govfrontiersin.org This anti-inflammatory action is also attributed to its ability to suppress macrophage-mediated inflammatory responses. scispace.com While these findings are for the isomer Fisetin, they suggest that this compound, through its own anti-inflammatory mechanisms, may also impact cellular immune functions. cymitquimica.combiosynth.com

Mechanisms of Antiproliferative and Apoptotic Activity in Cellular Models

Induction of Programmed Cell Death Pathways (Apoptosis)

This compound demonstrates anticancer activity in cellular models by inducing apoptosis, or programmed cell death. This process is a key mechanism for eliminating cancerous cells without inducing an inflammatory response. The induction of apoptosis by this compound is linked to its ability to interfere with signaling pathways that control cell survival and proliferation.

Studies on the related flavonoid Fisetin further illuminate these mechanisms. Fisetin has been shown to induce apoptosis in various cancer cell lines. researchgate.net Its pro-apoptotic effects are correlated with the down-regulation of anti-apoptotic gene products regulated by NF-κB, such as cIAP-1/2, Bcl-2, Bcl-xL, XIAP, Survivin, and TRAF1. nih.gov This down-regulation sensitizes cancer cells to apoptotic stimuli. nih.gov For example, Fisetin potentiates apoptosis induced by TNF and chemotherapeutic agents like doxorubicin (B1662922) and cisplatin. nih.gov Furthermore, Fisetin can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway. nih.gov

Cell Cycle Arrest Mechanisms (e.g., G2/M Phase)

A key mechanism underlying the antiproliferative activity of this compound is its ability to halt the cell division cycle. Research has highlighted that this compound causes cell cycle arrest at the G2/M phase in cancer cells. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. By inducing arrest at this phase, the flavone can inhibit the growth and proliferation of tumors.

This effect on the cell cycle is a common feature among related flavonoids. Fisetin, for example, also induces G2/M phase arrest in several cancer cell lines, including HepG2 human hepatocellular carcinoma cells and PC-3 prostate cancer cells. nih.govnih.gov In HT-29 colon cancer cells, Fisetin treatment led to an arrest at the G2/M phase after 24 hours. nih.gov Similarly, Scutellarein (B1681691) (5,6,7,4'-tetrahydroxyflavone) has been observed to arrest Hep3B cells at the G2/M phase. d-nb.info This consistent finding across structurally similar flavonoids underscores the importance of the G2/M checkpoint as a target for their anticancer effects.

Table 2: Cell Cycle Arrest Induced by Tetrahydroxyflavones in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Phase of Arrest | Source |

|---|---|---|---|---|

| This compound | Cancer cells (unspecified) | Not specified | G2/M | |

| Fisetin (Isomer) | HepG2 | Hepatocellular Carcinoma | G2/M | nih.gov |

| Fisetin (Isomer) | PC-3 | Prostate Cancer | G2/M | nih.gov |

| Fisetin (Isomer) | HT-29 | Colon Cancer | G2/M | nih.gov |

| Scutellarein (Related Compound) | Hep3B | Hepatocellular Carcinoma | G2/M | d-nb.info |

Targeting of Kinase Signaling (e.g., PI3K/Akt, mTOR, CDKs)

The antiproliferative and pro-apoptotic effects of this compound are mediated by its targeting of critical kinase signaling pathways that are often dysregulated in cancer. The compound has been shown to inhibit the PI3K/Akt and mTOR pathways, which are central to regulating cell growth, proliferation, survival, and metabolism. The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling routes in human cancers, making it a prime target for cancer therapy. mdpi.com

In addition to the PI3K/Akt/mTOR axis, this compound also modulates the activity of cyclin-dependent kinases (CDKs). CDKs are enzymes that drive the progression of the cell cycle. The inhibition of CDKs is consistent with the compound's ability to induce G2/M phase arrest. The mechanism involves altering the phosphorylation state of key proteins like the retinoblastoma protein, which is regulated by CDKs.

Crystallography studies with the isomer Fisetin have provided detailed insights into this mechanism, showing that it binds directly to and inhibits Cyclin-Dependent Kinase 6 (CDK6). nih.govrcsb.org Fisetin forms hydrogen bonds within the ATP-binding pocket of CDK6, inhibiting its kinase activity. rcsb.orgnih.gov This inhibition of a key cell cycle engine provides a molecular basis for its antiproliferative effects. nih.govnih.gov Fisetin has also been shown to downregulate the PI3K/Akt/mTOR signaling pathway in multiple cancer models, reducing the phosphorylation of Akt, mTOR, and their downstream effectors. nih.govmdpi.comaging-us.com

Regulation of Gene Expression Related to Cellular Proliferation and Survival

Preclinical research indicates that this compound plays a significant role in modulating the expression of genes integral to cell cycle progression and survival. The compound influences several critical signaling pathways that govern cellular proliferation. Studies have shown that it can induce a G2/M phase arrest in the cell cycle of cancer cells. This cell cycle blockade is associated with the altered phosphorylation state of retinoblastoma proteins and the modulation of cyclin-dependent kinases (CDKs), which are pivotal for cell cycle regulation.

The mechanism of action for this compound involves the modulation of key signaling pathways such as the NF-κB, MAPK, PI3K/Akt, and mTOR pathways. By inhibiting these pathways, the compound can suppress the expression of downstream genes that promote cell growth and survival, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.

In a similar vein, the related flavonoid luteolin (B72000) (3′,4′,5,7-tetrahydroxyflavone) has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins such as BAX and the executioner caspase-3. nih.gov Luteolin also upregulates the cell cycle inhibitor p21 and downregulates key cell cycle progression proteins including cyclin-A, cyclin-B1, CDC-2, and CDK-2. nih.gov Furthermore, it has been reported to inhibit STAT3 signaling, a critical pathway for cancer cell proliferation and survival. nih.gov Another related compound, fisetin (3,7,3',4'-tetrahydroxyflavone), has been demonstrated to inhibit the PI3K/Akt/mTOR and MAPK pathways in models of psoriasis, a hyperproliferative skin disease. karger.comnih.gov The isomer 3',4',7,8-tetrahydroxyflavone has been found to suppress the expression of the c-Myc oncogene, a key regulator of cellular proliferation. nih.gov

Enzyme and Receptor Modulation

Inhibition of Specific Enzymes (e.g., Xanthine (B1682287) Oxidase, BRD4, GSK3β, AChE, Tyrosinase)

This compound and its related flavonoids exhibit significant inhibitory activity against a range of enzymes implicated in various pathological processes.

Xanthine Oxidase (XO): This enzyme is crucial in purine (B94841) metabolism and its overactivity can lead to hyperuricemia and gout. farmaciajournal.com Flavonoids are well-documented inhibitors of XO. nih.govresearchgate.net The inhibitory capacity is closely linked to their structure, particularly the hydroxylation pattern. researchgate.net For instance, luteolin (5,7,3',4'-tetrahydroxyflavone) is a potent XO inhibitor. researchgate.net A derivative of the target compound, luteolin-7-O-glucuronide, was found to have an IC50 value of 20.24 µM against xanthine oxidase. sci-hub.se The isomer 7,8,3′,4′-Tetrahydroxyflavone also shows potent inhibition of XO with an IC50 value of 10.488 µM. medchemexpress.com

Bromodomain-containing protein 4 (BRD4): BRD4 is an epigenetic reader that regulates the transcription of key oncogenes, making it a target in cancer research. nih.govnih.gov The isomer 3',4',7,8-tetrahydroxyflavone has been identified as a novel and potent selective inhibitor of the second bromodomain of BRD4 (BRD4-BD2). nih.govnih.govresearchgate.net It displays remarkable selectivity, with an IC50 of 204 nM for BRD4-BD2, which is approximately 100-fold more potent than its inhibition of the first bromodomain, BRD4-BD1 (IC50 = 17.9 µM). nih.govnih.govresearchgate.net This selective inhibition of BRD4 leads to the suppression of oncogenes like c-Myc and inhibits cancer cell growth. nih.gov

Glycogen Synthase Kinase 3β (GSK3β): GSK3β is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis; its dysregulation is linked to diseases like type 2 diabetes and Alzheimer's disease. rjptonline.orgnih.gov Flavonoids such as fisetin and morin (B1676745) have been identified in docking studies as potential inhibitors of GSK3β. rjptonline.org Luteolin has been observed to influence pathways involving GSK3β, leading to the degradation of cyclin D1. nih.gov The inhibition of GSK3β by its inhibitors is being explored as a therapeutic strategy for mitigating Alzheimer's pathology and improving insulin (B600854) sensitivity. rjptonline.orgnih.gov

Acetylcholinesterase (AChE): AChE inhibitors are used to increase acetylcholine (B1216132) levels in the brain, a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.govglobalresearchonline.net Fractions of propolis containing 5,7,3',4'-tetrahydroxyflavone (Luteolin) have demonstrated very high AChE inhibitory activity. globalresearchonline.net The related compound Fustin (3,7,3',4'-Tetrahydroxyflavanone) has been shown to decrease both AChE activity and its gene expression in preclinical models. medchemexpress.commedchemexpress.com

Tyrosinase: This copper-containing enzyme is central to melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medical applications to treat hyperpigmentation. nih.govmdpi.com The hydroxylation pattern of flavonoids is crucial for their tyrosinase inhibitory activity. academicjournals.org Specifically, the presence of hydroxyl groups at the 3' and 4' positions on the B-ring is considered essential for high activity. academicjournals.org Furthermore, studies on isoflavones suggest that hydroxyl groups at the C-6 and C-7 positions of the core structure also play an important role. nih.gov A related isoflavone, 6,7,4'-trihydroxyisoflavone, was found to be a potent competitive inhibitor of tyrosinase with an IC50 of 9.2 µM. nih.gov

Table 1: Inhibitory Concentrations (IC50) of this compound-related Compounds Against Various Enzymes

| Compound | Enzyme | IC50 Value | Source |

|---|---|---|---|

| 7,8,3′,4′-Tetrahydroxyflavone (Isomer) | Xanthine Oxidase (XOD) | 10.488 µM | medchemexpress.com |

| Luteolin-7-O-glucuronide | Xanthine Oxidase (XOD) | 20.24 µM | sci-hub.se |

| 3',4',7,8-Tetrahydroxyflavone (Isomer) | BRD4-BD1 | 17.9 µM | nih.govnih.gov |

| 3',4',7,8-Tetrahydroxyflavone (Isomer) | BRD4-BD2 | 204 nM | nih.govnih.gov |

Interaction with Key Receptors (e.g., EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a key receptor tyrosine kinase that, upon activation, triggers signaling cascades promoting cell proliferation, survival, and migration. Its overexpression or mutation is common in various cancers. Preclinical studies on flavonoids structurally related to this compound have shown interactions with EGFR. Luteolin (3′,4′,5,7-tetrahydroxyflavone) has been reported to suppress the phosphorylation of EGFR, thereby inhibiting its activation and downstream signaling. nih.gov Similarly, the isomer fisetin (3,7,3',4'-tetrahydroxyflavone) and its glycosylated forms have been shown to bind to EGFR, with the presence of glycosidic moieties potentially enhancing the binding affinity. researchgate.net

Binding Affinity and Mode of Interaction with Protein Targets

The biological activity of this compound is rooted in its ability to bind to and modulate the function of various protein targets. The specific interactions are dictated by its structural features.

Interaction with BRD4: Co-crystal structure analysis of the isomer 3',4',7,8-tetrahydroxyflavone reveals that it binds to the acetylated lysine (B10760008) binding pocket of both BRD4-BD1 and BRD4-BD2. nih.govnih.gov The compound establishes more extensive interactions within the BRD4-BD2 pocket, which accounts for its higher binding affinity and selectivity for this domain over BD1. nih.govnih.gov

Interaction with Xanthine Oxidase: The inhibition of xanthine oxidase by flavonoids is influenced by their structural similarity to the enzyme's substrate. researchgate.net The A ring of the flavone structure is thought to bind to the allosteric center of the enzyme. researchgate.net Molecular modeling suggests that flavonoids can form π-π stacking interactions with phenylalanine residues (e.g., Phe914, Phe1009) in the active site. researchgate.net

Interaction with GSK3β: Molecular docking studies of flavonoids with GSK3β have identified key amino acid residues that are important for molecular recognition and binding. These include hydrogen bonding with residues such as Lys85, Val135, and Arg141 within the ATP-binding domain, which is crucial for the inhibitor's activity and selectivity. researchgate.net

Interaction with Tyrosinase: For flavonoids, the 3',4'-dihydroxy arrangement on the B-ring is a critical feature for tyrosinase inhibition, as it can chelate the copper ions present in the enzyme's active site. semanticscholar.org

General Binding Principles: The binding affinity, or the strength of the interaction, is a function of both the association and dissociation rates of the ligand-protein complex. mdpi.com The interactions are typically a combination of hydrogen bonds, van der Waals forces, and hydrophobic or π-π stacking interactions, which collectively stabilize the compound within the protein's binding site. nih.govnih.gov

Other Mechanistic Biological Interactions

Antimicrobial Mechanisms

Flavonoids are known to possess a broad spectrum of antimicrobial properties. nih.gov The isomer 7,8,3',4'-tetrahydroxyflavone (B192514) has demonstrated antibacterial activity against Streptococcus mutans, a bacterium implicated in dental caries. chemfaces.com The mechanisms underlying the antimicrobial effects of flavonoids are multifaceted. One proposed mechanism is the inhibition of key bacterial enzymes. For example, flavonoids like naringenin (B18129) and eriodictyol (B191197) have been shown to be potent inhibitors of β-Ketoacyl acyl carrier protein synthase III (KAS III), an enzyme that initiates fatty acid synthesis in bacteria, thereby disrupting cell membrane formation. nih.gov Other mechanisms can include the disruption of microbial membrane integrity, inhibition of nucleic acid synthesis, and interference with bacterial energy metabolism.

Modulation of Osteoclast Differentiation Pathways

The process of osteoclast differentiation, crucial for bone remodeling, is a tightly regulated process. An imbalance in this process can lead to bone-related diseases. Flavonoids, including those structurally similar to this compound, have been shown to modulate the signaling pathways that govern the differentiation of osteoclasts.

Osteoclastogenesis is primarily driven by the interaction of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) with its receptor, RANK, on osteoclast precursor cells. cancernetwork.comqiagen.com This interaction initiates a cascade of intracellular signaling events, leading to the activation of key transcription factors necessary for osteoclast differentiation and function.

Research on flavonoids structurally related to this compound has shed light on their inhibitory effects on this pathway. For instance, 6,7,4'-Trihydroxyflavone has been found to inhibit RANKL-induced osteoclast differentiation. nih.gov Mechanistic studies revealed that this inhibition is mediated through the suppression of the c-Jun N-terminal kinase (JNK) signaling pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade. nih.gov This interference prevents the downstream activation of transcription factors essential for osteoclastogenesis.

Furthermore, another closely related compound, 3',4',7,8-Tetrahydroxyflavone, has been demonstrated to suppress osteoclast differentiation by inhibiting the expression of c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). nih.gov NFATc1 is a master regulator of osteoclast differentiation, and its downregulation is a key mechanism for inhibiting the formation of mature osteoclasts. nih.gov The anti-osteoclastogenic effect of 3',4',7,8-Tetrahydroxyflavone was largely attributed to this reduction in NFATc1 expression. nih.gov

The following table summarizes the inhibitory effects of related flavonoids on key molecules in osteoclast differentiation pathways.

| Compound | Target Pathway/Molecule | Effect |

| 6,7,4'-Trihydroxyflavone | c-Jun N-terminal kinase (JNK) | Inhibition |

| 6,7,4'-Trihydroxyflavone | c-Fos | Inhibition of expression |

| 6,7,4'-Trihydroxyflavone | NFATc1 | Inhibition of expression |

| 3',4',7,8-Tetrahydroxyflavone | c-Fos | Inhibition of expression |

| 3',4',7,8-Tetrahydroxyflavone | NFATc1 | Inhibition of expression |

Mechanistic Insights into Hepatoprotective Actions of Derivatives

Derivatives of flavonoids, including those based on the this compound scaffold, have been investigated for their potential to protect liver cells from injury. The mechanisms underlying these hepatoprotective effects often involve the modulation of cellular stress and inflammatory pathways.

A study investigating flavonoid glycoside derivatives from Scorzonera austriaca identified a compound, 5,7,3′,4′-tetrahydroxyflavone 8-C-(6''-O-trans-caffeoyl β-d-glucopyranoside), which is structurally related to this compound. mdpi.com This derivative demonstrated significant hepatoprotective activity in a model of carbon tetrachloride (CCl₄)-induced toxicity in rat hepatocytes. mdpi.com The protective effect was comparable to that of the known hepatoprotective agent, silibinin. mdpi.com

The hepatoprotective mechanisms of flavonoids are often linked to their antioxidant and anti-inflammatory properties. For example, kaempferol, a flavonoid with a similar core structure, has been shown to protect the liver by inhibiting the activation of Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB), which in turn reduces the production of pro-inflammatory cytokines. mdpi.com Additionally, flavonoids can enhance the cellular antioxidant defense system by increasing the levels of enzymes like glutathione (GSH) and superoxide dismutase (SOD), which help to neutralize reactive oxygen species (ROS) and reduce oxidative stress-induced cellular damage. mdpi.com

The hepatoprotective effects of a 5,7,3′,4′-tetrahydroxyflavone derivative against CCl₄-induced toxicity are presented in the table below.

| Compound | Concentration | Hepatoprotective Activity (%) |

| 5,7,3′,4′-tetrahydroxyflavone 8-C-(6''-O-trans-caffeoyl β-d-glucopyranoside) | 100 µM | 81.2 |

| Silibinin (Positive Control) | 50 µM | 68.3 |

Neuroprotective Pathways Modulated by Related Compounds

Structurally related flavonoids, such as fisetin (3,7,3′,4′-tetrahydroxyflavone) and luteolin (5,7,3′,4′-tetrahydroxyflavone), have been extensively studied for their neuroprotective effects. These compounds have been shown to modulate multiple signaling pathways that are critical for neuronal survival and function.

One of the key pathways influenced by these flavonoids is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govneurologyletters.com Fisetin has been shown to activate the Nrf2 pathway, leading to the increased expression of antioxidant and detoxifying enzymes. neurologyletters.comtandfonline.com This enhancement of the cellular defense against oxidative stress is a crucial mechanism for protecting neurons from damage. nih.govneurologyletters.com Luteolin has also been reported to exert its neuroprotective effects through the activation of the Nrf2-ARE pathway. researchgate.net

Another important pathway modulated by these flavonoids is the PI3K/Akt signaling pathway. Luteolin has been found to activate the PI3K/Akt pathway, which is involved in promoting cell survival and inhibiting apoptosis. nih.govresearchgate.net By activating this pathway, luteolin can help to protect neurons from various insults that can lead to cell death. nih.gov Fisetin has also been shown to activate the PI3K/Akt/Nrf2 signaling pathway, further highlighting the interconnectedness of these protective mechanisms. frontiersin.org

The table below summarizes the key neuroprotective pathways modulated by fisetin and luteolin.

| Compound | Modulated Pathway | Effect |

| Fisetin | Nrf2/ARE Pathway | Activation |

| Fisetin | PI3K/Akt/Nrf2 Pathway | Activation |

| Luteolin | Nrf2-ARE Pathway | Activation |

| Luteolin | PI3K/Akt Pathway | Activation |

Inhibition of Amyloid Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. The ability to inhibit this aggregation process is a key therapeutic strategy being explored. Catechol-type flavonoids, which include this compound due to the presence of 3',4'-dihydroxyl groups on its B-ring, have been shown to possess potent anti-aggregation activity.

The mechanism of inhibition involves a site-specific interaction with the Aβ peptide. The catechol structure of these flavonoids can be autoxidized to form an o-quinone. nih.gov This reactive o-quinone can then form a covalent adduct with specific lysine (Lys) residues on the Aβ42 peptide, particularly at positions 16 and 28. nih.gov This modification of the lysine residues interferes with the aggregation process, effectively suppressing the formation of amyloid fibrils. nih.gov

This site-specific mechanism, targeting lysine residues, is considered to be a more intrinsic anti-amyloid activity of catechol-type flavonoids, distinct from their general antioxidant properties. nih.gov This understanding provides a basis for the design of more potent inhibitors of Aβ42 aggregation. nih.gov

| Flavonoid Type | Key Structural Feature | Mechanism of Aβ Aggregation Inhibition |

| Catechol-type | 3',4'-dihydroxyl groups on the B-ring | Autoxidation to o-quinone and formation of covalent adducts with Lys residues of Aβ42 |

Structure Activity Relationship Sar Studies

Influence of Hydroxylation Pattern on Biological Activity

The number and placement of hydroxyl (-OH) groups on the flavone (B191248) core are paramount to the biological activities of flavonoids. tandfonline.comnih.gov For 6,7,3',4'-tetrahydroxyflavone, this specific tetra-hydroxylation pattern is a key determinant of its biochemical behavior.

A defining feature of this compound is the presence of two ortho-dihydroxyl groups, one on the A-ring (at C6 and C7) and another on the B-ring (at C3' and C4'). This catechol moiety, particularly on the B-ring, is a well-established pharmacophore for potent antioxidant activity. The proximity of these hydroxyl groups facilitates the donation of a hydrogen atom to neutralize free radicals, resulting in a stable quinone structure. This structural element is crucial for the compound's ability to scavenge reactive oxygen species (ROS). cymitquimica.comontosight.ai The 3',4'-dihydroxy configuration, in particular, is associated with significant radical scavenging and the ability to modulate signaling pathways.

The antioxidant capacity is further influenced by the interplay between the B-ring and the C-ring's 4-oxo functional group and the 2-3 carbon double bond, which allows for electron delocalization from the B-ring, thereby enhancing its electron-donating capabilities. uin-alauddin.ac.id

| Structural Feature | Impact on Antioxidant Potential | Mechanism |

|---|---|---|

| 3',4'-Ortho-Dihydroxyl (Catechol) Group | High | Enhances radical scavenging and electron donation. |

| 6,7-Dihydroxyl Configuration | Moderate | Contributes to overall antioxidant capacity. |

The positioning of hydroxyl groups significantly impacts the inhibitory effects of flavonoids on various enzymes. For instance, studies on cytochrome P450 enzymes have revealed that the number and location of hydroxyl groups are critical for inhibitory potency. nih.gov While specific data for this compound's interaction with a wide range of enzymes is still emerging, general principles of flavonoid-enzyme interactions can be inferred.

For example, in the context of H+,K+-ATPase inhibition, a catechol orientation of hydroxyl groups is considered important for activity. tandfonline.com Luteolin (B72000), which shares the 3',4'-dihydroxy B-ring but has a different A-ring hydroxylation pattern (5,7-dihydroxy), is a potent inhibitor of this enzyme. tandfonline.com This suggests that the 3',4'-catechol moiety of this compound is likely a key contributor to its enzyme inhibitory profile. Conversely, the absence of a 5-hydroxyl group, which is common in many other flavones like quercetin (B1663063) and luteolin, distinguishes this compound and may lead to differential interactions with certain enzymes.

Research on other enzymes, such as xanthine (B1682287) oxidase, has shown that the hydroxylation pattern is a crucial determinant of inhibitory activity. For instance, 7,8,3',4'-tetrahydroxyflavone (B192514) shows moderate inhibition of xanthine oxidase. This highlights that subtle shifts in hydroxyl group positioning on the A-ring can alter enzyme inhibitory effects.

| Enzyme Target | Key Hydroxyl Positions for Inhibition | Observed Effect |

|---|---|---|

| Cytochrome P450s | Varies with specific P450 isoform. nih.gov | Number and position of -OH groups influence IC50 values. nih.gov |

| H+,K+-ATPase | Catechol orientation (e.g., 3',4'-dihydroxy). tandfonline.com | Important for inhibitory activity. tandfonline.com |

| Xanthine Oxidase | Overall hydroxylation pattern. | Influences inhibitory potency. |

Impact of Ortho-Dihydroxyl Groups on Antioxidant Potential

Effects of Methylation and Glycosylation on Mechanistic Profiles

The biological activity of this compound can be significantly altered by methylation or glycosylation of its hydroxyl groups. These modifications affect the compound's solubility, membrane permeability, and interaction with molecular targets. researchgate.net

Methylation, the substitution of a hydrogen atom in a hydroxyl group with a methyl group, generally decreases solubility in aqueous environments but can enhance membrane permeability and metabolic stability. For instance, methylation of the 3'- or 4'-hydroxyl group in luteolin markedly decreases its inhibitory activity against H+,K+-ATPase. tandfonline.com Similarly, O-methylation at the 4' and/or 7 positions has been shown to be important for the anticancer activities of quercetin analogs. lookchem.com

Glycosylation, the attachment of a sugar moiety, typically increases water solubility but can diminish certain biological activities. wur.nl The addition of a bulky sugar group can hinder the flavonoid from fitting into the active site of an enzyme. semanticscholar.org For example, glycosylation of the 3-hydroxyl group in myricetin (B1677590) and the 7-hydroxyl group in luteolin leads to a decrease in their H+,K+-ATPase inhibitory activity. tandfonline.com Similarly, the inhibitory effects of quercetin on DNA polymerase decrease with glycosylation, with the degree of inhibition lessening as the size of the sugar substituent increases. tandfonline.com

| Modification | Effect on Physicochemical Properties | Impact on Biological Activity |

|---|---|---|

| Methylation | Decreases aqueous solubility, increases lipophilicity and metabolic stability. researchgate.net | Can either increase or decrease activity depending on the target and position of methylation. tandfonline.comlookchem.com |

| Glycosylation | Increases water solubility. wur.nl | Often decreases inhibitory activity due to steric hindrance. tandfonline.comtandfonline.comsemanticscholar.org |

Conformational Flexibility and Molecular Recognition

The three-dimensional structure and conformational flexibility of this compound are critical for its ability to be recognized by and bind to biological macromolecules. The flavone backbone is relatively rigid and planar, which facilitates interactions such as π-π stacking with aromatic residues in protein binding sites. vulcanchem.com The hydroxyl groups, with their capacity for hydrogen bonding, play a crucial role in orienting the molecule within a binding pocket and establishing specific interactions that determine binding affinity.

Computational modeling and experimental techniques like X-ray crystallography are used to study these interactions. For example, molecular docking studies have shown that flavonoids can interact with the active sites of P450 enzymes through various mechanisms, leading to differential inhibition. nih.gov The spatial arrangement of the hydroxyl groups is a key factor in determining the binding affinity to biomolecules like kinases.

Strategic Modification of Flavone Scaffold for Enhanced Bioactivity

Understanding the SAR of this compound opens avenues for its strategic modification to enhance desired biological activities. researchgate.net For example, if enhanced antioxidant activity is the goal, preserving the 3',4'-catechol structure is essential. If improved cellular uptake is desired, selective methylation might be a viable strategy, although this could potentially reduce activity against certain targets. tandfonline.com

Synthetic modifications can be employed to systematically alter the flavone scaffold. This could involve changing the position of hydroxyl groups, introducing other functional groups, or altering the core ring structure. researchgate.net For instance, the conversion of the C2-C3 double bond to a single bond, changing a flavone to a flavanone (B1672756), has been shown to decrease the inhibitory activity against H+,K+-ATPase in some cases. tandfonline.com These strategic modifications, guided by SAR principles, are a cornerstone of modern drug discovery and development, aiming to optimize the therapeutic profile of natural compounds like this compound. semanticscholar.org

Preclinical Pharmacokinetics and Metabolic Pathways Mechanistic Focus

Absorption and Distribution Mechanisms in in vivo Animal Models

6,7,3',4'-Tetrahydroxyflavone, commonly known as fisetin (B1672732), demonstrates rapid absorption following administration in preclinical animal models. researchgate.netfrontiersin.org Studies in mice have shown that after intraperitoneal administration, fisetin is quickly absorbed and extensively metabolized through sulfation and glucuronidation. frontiersin.org The highest tissue concentrations of fisetin have been observed in the kidneys, intestines, and liver. frontiersin.org

Once absorbed, fisetin is distributed throughout the body via the bloodstream, where it binds to plasma proteins. actascientific.com This binding allows for its circulation and distribution to various tissues. actascientific.com Notably, fisetin has been shown to cross the blood-brain barrier and accumulate in brain tissue in murine models. researchgate.netactascientific.com However, despite its ability to reach different tissues, the concentrations are generally low due to its rapid metabolism and short half-life. actascientific.com

In rats, after intravenous administration, the plasma concentration of fisetin declines rapidly. nih.gov Conversely, when administered orally, fisetin is detectable in the serum for a short period during the absorption phase, followed by an increase in its sulfated and glucuronidated metabolites. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Fisetin in Mice

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | Half-life (h) |

| Intraperitoneal | 223 | 2.53 | 15 | 0.09 (rapid), 3.1 (terminal) |

Source: researchgate.netmdpi.comnih.gov

Biotransformation and Metabolic Fate in Preclinical Systems

Fisetin undergoes extensive biotransformation, primarily through phase II metabolic reactions, which is a major factor influencing its bioavailability. researchgate.netnih.govnih.gov This rapid metabolism leads to the formation of various metabolites, including glucuronide and sulfate (B86663) conjugates, as well as methylated derivatives. researchgate.netfrontiersin.orgactascientific.com

Glucuronidation and Sulfation Pathways

Glucuronidation and sulfation are the principal metabolic pathways for fisetin. nih.gov Following administration in rats, fisetin is rapidly converted to its glucuronide and sulfate conjugates. nih.gov Studies have shown that in plasma and bile, the conjugated forms of fisetin, particularly sulfates, are present in significantly higher concentrations than the free form. nih.govacs.orgacs.orgacs.org In rats, the ratio of fisetin to its glucuronides and sulfates in plasma was found to be 1:6:21, and in bile, it was 1:4:75, highlighting the predominance of sulfated metabolites in biliary excretion. nih.govacs.orgacs.orgacs.org

The position of hydroxyl groups on the flavone (B191248) structure appears to be a key determinant for whether a compound undergoes glucuronidation or sulfation. nih.gov Fisetin, along with 7-hydroxyflavone, is rapidly biotransformed into both sulfate and glucuronide metabolites. nih.gov It has been suggested that flavonoids are more prone to sulfation than glucuronidation. mdpi.com

Interactive Data Table: Relative Abundance of Fisetin and its Metabolites in Rats

| Matrix | Fisetin (Ratio) | Glucuronides (Ratio) | Sulfates (Ratio) |

| Plasma | 1 | 6 | 21 |

| Bile | 1 | 4 | 75 |

Role of Drug-Metabolizing Enzymes (e.g., Cytochrome P450, Glutathione-S-transferase)

Phase I enzymes, such as the Cytochrome P450 (CYP) family, are involved in the metabolism of fisetin, converting it into various metabolites like geraldol (B191838) (3,4',7-trihydroxy-3'-methoxyflavone). frontiersin.orgactascientific.com Studies have shown that fisetin can inhibit the activity of several CYP isoforms, including CYP1A2, CYP2C9, and CYP2C19, which could lead to potential herb-drug interactions. nih.govfrontiersin.org Specifically, fisetin has been identified as a selective, reversible, and non-competitive inhibitor of CYP2C8. nih.gov Furthermore, fisetin administration has been shown to reduce the mRNA expression of CYP2E1 in a dose-dependent manner in the context of paracetamol-induced hepatotoxicity. scielo.br

Glutathione (B108866) S-transferases (GSTs) are another group of phase II metabolic enzymes that interact with fisetin. mdpi.comnih.gov Fisetin has been demonstrated to inhibit GST activity in a dose-dependent manner. plos.orgcambridge.org It acts as a strong, reversible inhibitor of human GSTA1-1 and can also reduce its expression at both the mRNA and protein levels. nih.gov This inhibition of GSTs may have implications for combination-based cancer therapies. plos.org

Excretion Pathways of Metabolites in Preclinical Species

The metabolites of fisetin are primarily eliminated from the body through biliary and urinary excretion. aging-us.com Biliary excretion is a significant pathway, particularly for the sulfated conjugates of fisetin. nih.govacs.orgacs.org The biliary excretion of fisetin and its conjugated forms is mediated by the P-glycoprotein (P-gp) transporter. frontiersin.orgnih.govacs.org The structural features of fisetin, such as the 3-hydroxyl group and the 2,3-double bond, are thought to contribute to its high binding affinity for P-gp. frontiersin.orgacs.org

In rats, the biliary excretion rates of fisetin and its glucuronide and sulfate conjugates were found to be approximately 144%, 109%, and 823%, respectively, indicating a substantial elimination of the sulfated form via bile. nih.govacs.orgacs.org Urinary excretion is also a route for the elimination of fisetin metabolites, although it may not be the major clearance pathway. aging-us.commedrxiv.org

Impact of Structural Modifications on Metabolic Stability

Structural modifications of flavonoids can significantly influence their absorption, metabolism, and distribution. mdpi.com For fisetin, methylation is a key metabolic transformation. One of its primary metabolites is geraldol (3,4',7-trihydroxy-3'-methoxyflavone), a methoxylated form of the parent compound. frontiersin.orgnih.gov Geraldol has been shown to achieve higher concentrations in tumors than fisetin itself and exhibits cytotoxic and antiangiogenic activities. nih.gov This suggests that the metabolic conversion to geraldol plays a crucial role in the in vivo anticancer effects of fisetin. nih.gov

The number and position of hydroxyl groups on the flavonoid structure are critical for determining the metabolic pathway, influencing whether sulfation or glucuronidation is favored. nih.gov Additionally, modifications such as encapsulation into liposomes or nanoemulsions have been explored to enhance the bioavailability of fisetin by improving its solubility and stability, thereby altering its metabolic profile and increasing its therapeutic potential. nih.gov For instance, a fisetin derivative, CMS121, has been developed and has shown altered pharmacokinetic properties compared to the parent compound. medrxiv.org

Advanced Analytical and Methodological Approaches in Research

Quantitative Analysis in Complex Biological Matrices (e.g., HPLC-MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone for the quantitative analysis of 6,7,3',4'-tetrahydroxyflavone in complex biological matrices such as plasma, tissues, and cellular extracts. anjs.edu.iqnih.gov This powerful technique offers high sensitivity and selectivity, allowing for the accurate measurement of the compound and its metabolites even at low concentrations. nih.gov

The methodology typically involves a reversed-phase HPLC system for the separation of the analyte from other matrix components. anjs.edu.iqresearchgate.net A C18 column is commonly employed, and the mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing a modifier such as formic acid or orthophosphoric acid to ensure optimal peak shape and separation. researchgate.netnih.govijsat.org

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization source for flavonoids, and the analysis is often performed in negative ion mode. nih.govmdpi.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored, providing a high degree of specificity and minimizing interferences from the biological matrix. anjs.edu.iq Method validation according to regulatory guidelines ensures the reliability of the analytical data, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netijsat.org

Table 1: Example Parameters for HPLC-MS/MS Analysis of a Related Flavonoid, Fisetin (B1672732)

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile and 0.2% v/v orthophosphoric acid (30:70 v/v) researchgate.net |

| Flow Rate | 1 mL/min researchgate.net |

| Detection Wavelength | 362 nm researchgate.net |

| Mass Spectrometer | ESI-TOF or Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI) nih.gov |

| Scan Mode | Negative or Positive nih.gov |

| Internal Standard | Quercetin (B1663063) researchgate.net |

Spectroscopic Methods for Mechanistic Elucidation (e.g., FT-IR, FT-Raman)

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful, non-destructive techniques used to investigate the molecular structure and vibrational properties of this compound. nih.govripublication.comijcmas.com These methods provide a molecular fingerprint of the compound, with specific absorption or scattering bands corresponding to the vibrational modes of its functional groups. scialert.net

In the study of flavonoids like this compound, FT-IR spectra typically reveal characteristic peaks corresponding to O-H stretching, C=O stretching of the γ-pyrone ring, and various C-C and C-O stretching and bending vibrations within the aromatic rings. nih.govresearchgate.net For the related compound fisetin, intense bands are observed in the 1650-1500 cm⁻¹ region, which are attributed to a combination of C=O and C=C stretching modes. nih.gov The region between 1500-1000 cm⁻¹ is characterized by C-C stretching, O-C stretching, and various in-plane bending vibrations of the rings. nih.gov

FT-Raman spectroscopy provides complementary information to FT-IR. vliz.be The Raman spectra of flavonoids can be used for qualitative comparison and to verify band assignments made from FT-IR data. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectroscopy to calculate theoretical vibrational frequencies and aid in the precise assignment of the observed spectral bands. nih.govresearchgate.netresearchgate.net This combined experimental and theoretical approach allows for a detailed understanding of the compound's structure and how it may change upon interaction with other molecules. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Flavonoids (General)